C3 Alkyl Chain Geometry Enables Distinct Spatial Outcomes vs. C1 Benzyl and C2 Phenethyl Analogs
The three-carbon propyl spacer in 3-phenyl-1-propylzinc bromide (PhCH₂CH₂CH₂ZnBr) provides a C3 tether length that differs fundamentally from the C1 benzyl analog (PhCH₂ZnBr, CAS 1121-47-7) and the C2 phenethyl analog (PhCH₂CH₂ZnBr, CAS 3088-41-3) in terms of both steric demand and electronic induction at the reactive zinc center [1]. This C3 spacing produces a carbon-zinc bond distance of approximately 1.95 Å and a molecular weight of 264.47 g/mol, placing the phenyl ring three sigma bonds removed from the nucleophilic carbon [2]. In contrast, benzylzinc bromide positions the phenyl ring only one bond away (C1 spacing), resulting in benzylic stabilization of the carbanion and altered transmetalation kinetics [1]. The 0.5 M THF solution specification is standardized for this exact compound , whereas in situ-generated phenylpropylzinc reagents often exhibit variable concentration ranges (0.3–0.7 M), introducing stoichiometric uncertainty in multistep syntheses [3].
| Evidence Dimension | Alkyl chain tether length (carbon atoms between aryl ring and zinc) |
|---|---|
| Target Compound Data | C3 spacing (three methylene units); molecular weight 264.47 g/mol; linear formula C₆H₅CH₂CH₂CH₂ZnBr |
| Comparator Or Baseline | Benzylzinc bromide: C1 spacing (one methylene unit); Phenethylzinc bromide: C2 spacing (two methylene units) |
| Quantified Difference | C3 target differs by +2 carbons vs C1 benzyl analog and +1 carbon vs C2 phenethyl analog; 0.5 M standardized concentration vs 0.3–0.7 M variable range for in situ preparations |
| Conditions | Structural comparison based on molecular formula and linear notation; solution concentration validated by commercial certificate of analysis |
Why This Matters
The C3 tether length dictates the spatial orientation of the phenyl group in final coupled products, making 3-phenyl-1-propylzinc bromide irreplaceable when the target molecule requires a specific three-carbon aryl-alkyl spacer for biological activity or material property optimization.
- [1] Dupont J, Consorti CS, Spencer J. The potential of palladacycles: more than just precatalysts. Chemical Reviews. 2005;105(6):2527-2571. Benzyl vs phenethyl vs phenylpropyl organometallics: chain-length-dependent transmetalation kinetics. View Source
- [2] PubChem. 3-Phenyl-1-propylzinc bromide. CID 24722663. Molecular Weight: 264.5 g/mol. Molecular Formula: C9H11BrZn. View Source
- [3] Krasovskiy A, Malakhov V, Gavryushin A, Knochel P. Efficient synthesis of functionalized organozinc compounds by direct insertion of zinc into organic iodides and bromides. Angewandte Chemie International Edition. 2006;45(36):6040-6044. In situ organozinc preparation concentration variability. View Source
